molecular formula C26H22BrN3O4 B10778328 (2S,8R)-8-Benzyl-2-(4-bromobenzyl)-2-hydroperoxy-6-(4-hydroxyphenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one

(2S,8R)-8-Benzyl-2-(4-bromobenzyl)-2-hydroperoxy-6-(4-hydroxyphenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one

Cat. No.: B10778328
M. Wt: 520.4 g/mol
InChI Key: UCEOLAINXJPTDK-XGCAABAXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Br-Coeleneterazine involves several steps, starting with the preparation of the imidazopyrazinone core. This core is then functionalized with various substituents, including the bromine atom. The synthetic routes typically involve:

Industrial Production Methods

Industrial production of Br-Coeleneterazine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .

Mechanism of Action

The mechanism of action of Br-Coeleneterazine involves its oxidation by luciferase enzymes, leading to the emission of light. This process is highly efficient and can be used to monitor various biological processes in real-time. The molecular targets include specific luciferase enzymes, and the pathways involved are related to the bioluminescent reactions in marine organisms .

Properties

Molecular Formula

C26H22BrN3O4

Molecular Weight

520.4 g/mol

IUPAC Name

(2S)-8-benzyl-2-[(4-bromophenyl)methyl]-2-hydroperoxy-6-(4-hydroxyphenyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one

InChI

InChI=1S/C26H22BrN3O4/c27-20-10-6-18(7-11-20)15-26(34-33)25(32)30-16-23(19-8-12-21(31)13-9-19)28-22(24(30)29-26)14-17-4-2-1-3-5-17/h1-13,16,22,28,31,33H,14-15H2/t22?,26-/m0/s1

InChI Key

UCEOLAINXJPTDK-XGCAABAXSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2C3=N[C@@](C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC=C(C=C5)Br)OO

Canonical SMILES

C1=CC=C(C=C1)CC2C3=NC(C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC=C(C=C5)Br)OO

Origin of Product

United States

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